N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic and would contribute to the compound’s stability. The trifluoromethoxy group is a strong electron-withdrawing group, which would affect the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, affecting the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has shown that compounds with furan and thiophene moieties can be synthesized through various methods and used to create complex heterocyclic compounds. For example, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines demonstrates the versatility of these structures in organic synthesis (Maruoka, Yamagata, & Yamazaki, 2001). Similarly, electrochromic conducting polymers have been developed via the electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, showcasing the potential of these compounds in material science applications (Sotzing, Reynolds, & Steel, 1996).
Material Science and Engineering
Furan and thiophene derivatives are critical in the development of novel materials, such as dye-sensitized solar cells. The use of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells has demonstrated the influence of these conjugated linkers on the performance of such devices, highlighting the role of these compounds in advancing renewable energy technologies (Kim et al., 2011).
Biological Activities
The exploration of biological activities is another significant area of research for compounds containing furan and thiophene moieties. Studies on the antibacterial, antiurease, and antioxidant activities of 1,2,4-Triazole Schiff base and amine derivatives featuring furan components underscore the potential of these compounds in medicinal chemistry (Sokmen et al., 2014). Furthermore, the development of antiplasmodial agents based on N-acylated furazan-3-amines, including evaluations against Plasmodium falciparum, illustrates the relevance of these compounds in addressing global health challenges (Hermann et al., 2021).
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a potential material for industrial use, future research could involve testing its properties under various conditions .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-14-5-3-12(4-6-14)16(23)22-11-17(24,13-7-8-25-10-13)15-2-1-9-27-15/h1-10,24H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVPJPZYKOYMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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